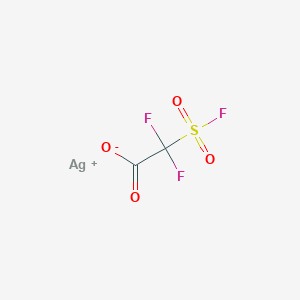
Fluorosulfonyldifluoroacetic acid silver(I) salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorosulfonyldifluoroacetic acid silver(I) salt: is a chemical compound with the molecular formula C2AgF3O4S . It is known for its unique properties, including high stability and reactivity, making it valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through the reaction of fluorosulfonyldifluoroacetic acid with silver nitrate in an aqueous solution.
The reaction typically requires heating to a specific temperature to ensure complete conversion.
Industrial Production Methods:
Industrial production involves large-scale reactions under controlled conditions to ensure purity and yield.
The process may include purification steps such as recrystallization to obtain the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions with various oxidizing agents.
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution: Substitution reactions are typical, where the silver ion can be replaced by other metal ions.
Common Reagents and Conditions:
Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reducing agents such as sodium borohydride.
Substitution reactions often require the presence of a more reactive metal ion.
Major Products Formed:
Oxidation can produce fluorosulfonyldifluoroacetic acid derivatives.
Reduction may yield silver metal or other reduced forms of the compound.
Substitution reactions can result in the formation of metal fluorosulfonyldifluoroacetates.
Chemistry:
Employed in the study of fluorine-containing compounds and their reactivity.
Biology:
Investigated for potential antimicrobial properties.
Studied for its effects on biological systems and cellular processes.
Medicine:
Explored for use in drug delivery systems due to its stability and reactivity.
Industry:
Utilized in the production of fluorinated materials and coatings.
Employed in the manufacturing of advanced materials with specific properties.
Mechanism of Action
The compound exerts its effects through its fluorosulfonyl group , which is highly reactive and can interact with various biological and chemical targets. The silver ion plays a crucial role in its reactivity, forming stable complexes with other molecules.
Molecular Targets and Pathways:
Interacts with enzymes and proteins, altering their activity.
Forms complexes with nucleic acids, affecting their function.
Comparison with Similar Compounds
Fluorosulfonyldifluoroacetic acid copper(II) salt
Fluorosulfonyldifluoroacetic acid zinc(II) salt
Fluorosulfonyldifluoroacetic acid nickel(II) salt
Uniqueness:
The silver(I) salt is unique in its high stability and reactivity compared to other metal salts.
It has a higher affinity for certain biological targets, making it more effective in specific applications.
This comprehensive overview highlights the importance and versatility of fluorosulfonyldifluoroacetic acid silver(I) salt in various fields
Properties
Molecular Formula |
C2AgF3O4S |
|---|---|
Molecular Weight |
284.95 g/mol |
IUPAC Name |
silver;2,2-difluoro-2-fluorosulfonylacetate |
InChI |
InChI=1S/C2HF3O4S.Ag/c3-2(4,1(6)7)10(5,8)9;/h(H,6,7);/q;+1/p-1 |
InChI Key |
AOGQFVJOOFEVQP-UHFFFAOYSA-M |
Canonical SMILES |
C(=O)(C(F)(F)S(=O)(=O)F)[O-].[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















